molecular formula C32H23N B8180512 Bis(4-(naphthalen-1-yl)phenyl)amine

Bis(4-(naphthalen-1-yl)phenyl)amine

Cat. No.: B8180512
M. Wt: 421.5 g/mol
InChI Key: GHXQNCKAIFMFCN-UHFFFAOYSA-N
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Description

Bis(4-(naphthalen-1-yl)phenyl)amine: is an organic compound with the molecular formula C₃₂H₂₃N. It is a derivative of naphthalene and phenylamine, characterized by the presence of two naphthalen-1-yl groups attached to a central phenylamine structure. This compound is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(naphthalen-1-yl)phenyl)amine typically involves the reaction of naphthalen-1-ylboronic acid with 4-bromoaniline in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Bis(4-(naphthalen-1-yl)phenyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Bis(4-(naphthalen-1-yl)phenyl)amine in optoelectronic devices involves its ability to transport holes (positive charge carriers) efficiently. The compound’s molecular structure allows for effective π-π stacking interactions, facilitating charge transport. In OLEDs, it acts as a hole transport layer, improving the device’s overall efficiency and stability .

Comparison with Similar Compounds

Uniqueness: Bis(4-(naphthalen-1-yl)phenyl)amine stands out due to its unique combination of naphthalene and phenylamine groups, providing excellent charge transport properties and stability. Its ability to form strong π-π interactions makes it highly effective in optoelectronic applications .

Properties

IUPAC Name

4-naphthalen-1-yl-N-(4-naphthalen-1-ylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23N/c1-3-11-29-23(7-1)9-5-13-31(29)25-15-19-27(20-16-25)33-28-21-17-26(18-22-28)32-14-6-10-24-8-2-4-12-30(24)32/h1-22,33H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXQNCKAIFMFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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